(2S)-2-(2'-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester
CAS No.: 137864-23-4
Cat. No.: VC21178580
Molecular Formula: C26H26N2O2
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137864-23-4 |
|---|---|
| Molecular Formula | C26H26N2O2 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | benzyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate |
| Standard InChI | InChI=1S/C26H26N2O2/c1-19(2)25(26(29)30-18-21-8-4-3-5-9-21)28-17-20-12-14-22(15-13-20)24-11-7-6-10-23(24)16-27/h3-15,19,25,28H,17-18H2,1-2H3/t25-/m0/s1 |
| Standard InChI Key | HBOXXGYMTVDAJN-VWLOTQADSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N |
| SMILES | CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N |
| Canonical SMILES | CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Introduction
Chemical Identity and Properties
(2S)-2-(2'-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester is an organic compound with multiple functional groups, including a cyano group, a biphenyl moiety, and an amino acid derivative. The chemical identity and characteristics of this compound are summarized in the following table:
| Parameter | Information |
|---|---|
| CAS Number | 137864-23-4 |
| Molecular Formula | C26H26N2O2 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | Benzyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate |
| Standard InChI | InChI=1S/C26H26N2O2/c1-19(2)25(26(29)30-18-21-8-4-3-5-9-21)28-17-20-12-14-22(15-13-20)24-11-7-6-10-23(24)16-27/h3-15,19,25,28H,17-18H2,1-2H3/t25-/m0/s1 |
| Standard InChIKey | HBOXXGYMTVDAJN-VWLOTQADSA-N |
| Isomeric SMILES | CC(C)C@@HNCC2=CC=C(C=C2)C3=CC=CC=C3C#N |
| PubChem Compound | 11112111 |
The compound features a chiral center with the (S) configuration at the α-carbon of the valine residue, which is critical for its biological activity and pharmaceutical applications.
Structural Features and Characteristics
This compound contains several key structural elements that contribute to its chemical reactivity and biological relevance:
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A biphenyl ring system with a cyano group at the 2'-position, which provides structural rigidity and serves as a key pharmacophore element
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An L-valine derivative ((S)-2-amino-3-methylbutyric acid) that contributes to the stereochemical properties
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A benzyl ester functional group that enhances lipophilicity and can serve as a protecting group
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A secondary amine linkage that connects the biphenyl moiety to the amino acid portion
The incorporation of these structural elements makes this compound particularly valuable as a synthetic intermediate in pharmaceutical development .
Role in Pharmaceutical Development
Valsartan Synthesis
The primary importance of (2S)-2-(2'-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester lies in its role as a key intermediate in the synthesis of valsartan, an angiotensin II receptor antagonist (ARB) used in the treatment of hypertension, heart failure, and post-myocardial infarction .
The synthetic pathway involves:
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N-Nitrosation of the intermediate (our compound, CAS 137864-23-4)
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Tetrazole formation to create the final active pharmaceutical ingredient (API)
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Additional purification steps to ensure pharmaceutical-grade quality
Significance in Drug Development Chain
This compound represents a critical juncture in the valsartan production process, with its synthesis and purity directly impacting the quality of the final pharmaceutical product. The specific stereochemistry of the compound is essential for the biological activity of valsartan, making precise control of the synthetic process crucial .
Analytical Characterization
While comprehensive analytical data specifically for this compound is limited in the available literature, typical analytical approaches for similar compounds include:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, would reveal key structural features:
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Aromatic protons from the biphenyl and benzyl groups in the range of δ 7.0-8.0 ppm
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Methine proton adjacent to the amine group
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Methyl groups of the valine portion around δ 0.8-1.0 ppm
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Methylene protons connecting functional groups
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for purity determination and structure confirmation of pharmaceutical intermediates like this compound.
Future Perspectives
Process Improvements
Current research in pharmaceutical manufacturing focuses on developing more efficient and environmentally friendly synthetic routes for important intermediates like (2S)-2-(2'-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester. Green chemistry approaches that reduce solvent use, improve atom economy, and minimize waste generation are particularly relevant.
Quality Control Advancements
Enhanced analytical methods for detecting and quantifying trace impurities, particularly nitrosamines and related compounds, will continue to be important for ensuring the safety of pharmaceutical products derived from this intermediate .
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